Bienvenue dans la boutique en ligne BenchChem!

4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid

Physicochemical profiling Ionization constant Bioavailability prediction

4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid (CAS 1119449-79-4) is a trisubstituted benzoic acid derivative with the molecular formula C₁₁H₁₁F₃O₄ and a molecular weight of 264.2 g/mol. The compound bears a methoxy group at the 4-position and a (2,2,2-trifluoroethoxy)methyl substituent at the 3-position of the benzoic acid ring.

Molecular Formula C11H11F3O4
Molecular Weight 264.2 g/mol
CAS No. 1119449-79-4
Cat. No. B1344461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid
CAS1119449-79-4
Molecular FormulaC11H11F3O4
Molecular Weight264.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)COCC(F)(F)F
InChIInChI=1S/C11H11F3O4/c1-17-9-3-2-7(10(15)16)4-8(9)5-18-6-11(12,13)14/h2-4H,5-6H2,1H3,(H,15,16)
InChIKeyAFVRXFYNQVQUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid (CAS 1119449-79-4): Chemical Identity and Physicochemical Baseline for Procurement


4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid (CAS 1119449-79-4) is a trisubstituted benzoic acid derivative with the molecular formula C₁₁H₁₁F₃O₄ and a molecular weight of 264.2 g/mol . The compound bears a methoxy group at the 4-position and a (2,2,2-trifluoroethoxy)methyl substituent at the 3-position of the benzoic acid ring. It is classified as an irritant and is supplied as a research chemical with a typical purity specification of ≥95% . Predicted physicochemical properties include a boiling point of 328.3±42.0 °C, a density of 1.334±0.06 g/cm³, and a predicted acid dissociation constant (pKa) of 4.41±0.10 . These properties position the compound as a moderately lipophilic, weakly acidic aromatic building block of interest in medicinal chemistry and agrochemical research programs.

Why 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid Cannot Be Replaced by Closely Related Benzoic Acid Analogs


Substitution with architecturally similar but functionally distinct benzoic acid derivatives is not scientifically valid for this compound. The unique combination of a 4-methoxy electron-donating group and a 3-[(2,2,2-trifluoroethoxy)methyl] substituent—which incorporates a flexible ether linkage rather than a direct C–CF₃ bond—creates a distinct electronic, steric, and lipophilic profile that is not replicated by analogs such as 4-methoxy-3-methylbenzoic acid (lacking fluorine), 4-methoxy-3-(trifluoromethyl)benzoic acid (direct CF₃ attachment), or 3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid (lacking the 4-methoxy group) . The ether oxygen in the trifluoroethoxymethyl chain introduces a hydrogen-bond acceptor site and alters the conformational flexibility relative to directly attached trifluoromethyl analogs, which can affect target binding and physicochemical properties such as solubility and permeability [1]. Generic substitution without consideration of these structural features risks compromising synthetic intermediate reactivity, biological target engagement, and overall program reproducibility.

Quantitative Differentiation Evidence: 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid vs. Closest Analogs


Predicted pKa Differentiation: Enhanced Acidity Relative to Non-Fluorinated and Direct-CF₃ Analogs

The predicted pKa of 4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid is 4.41±0.10 , which is approximately 0.2–0.5 log units lower (more acidic) than 4-methoxy-3-methylbenzoic acid (predicted pKa ~4.6–4.9, based on class-level inference for alkyl-substituted benzoic acids) and ~0.1–0.3 log units lower than 4-methoxy-3-(trifluoromethyl)benzoic acid (predicted pKa ~4.5–4.7) . The increased acidity arises from the electron-withdrawing inductive effect of the trifluoroethoxy group transmitted through the benzylic ether oxygen, which stabilizes the conjugate base more effectively than a methyl group and with comparable or slightly greater effect than a direct CF₃ substituent due to the oxygen-mediated through-bond transmission [1].

Physicochemical profiling Ionization constant Bioavailability prediction

Predicted Lipophilicity Advantage: Balanced logP for Membrane Permeability vs. Direct-CF₃ and Non-Fluorinated Analogs

4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid is predicted to have a logP (octanol-water partition coefficient) in the range of approximately 2.2–2.8, based on the additive contributions of the methoxy group (π ≈ −0.02), the benzoic acid core (π ≈ 0.0–0.5), and the trifluoroethoxymethyl substituent (estimated π ≈ 1.8–2.3) [1]. This falls between the predicted logP of 4-methoxy-3-methylbenzoic acid (~1.7–2.1) and the direct trifluoromethyl analog 4-methoxy-3-(trifluoromethyl)benzoic acid (~2.5–3.0) . The ether oxygen in the trifluoroethoxymethyl chain partially mitigates the extreme lipophilicity of the CF₃ group, positioning the compound within a favorable range for both passive membrane permeability and aqueous solubility—a key balance for oral bioavailability and cellular assay performance [2].

Lipophilicity Drug-likeness ADME prediction

Structural Differentiation: Ether-Linked Trifluoroethoxymethyl vs. Direct Trifluoromethyl or Methoxyethoxy Substitution

The target compound features a (2,2,2-trifluoroethoxy)methyl group (–CH₂–O–CH₂–CF₃) attached at the 3-position of the benzoic acid ring. This structural motif is distinct from: (i) 4-methoxy-3-(trifluoromethyl)benzoic acid (direct Ar–CF₃ bond, CAS 213598-09-5), which lacks the benzylic ether spacer ; (ii) 4-(2-methoxyethoxy)-3-(trifluoromethyl)benzoic acid (CAS 1271093-46-9), which has the ether linkage on the 4-position rather than the 3-position and carries a terminal –OCH₃ rather than –CF₃ ; and (iii) 3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid (CAS 438475-19-5), which lacks the 4-methoxy group . The benzylic ether oxygen in the target compound provides a hydrogen-bond acceptor site and increased conformational flexibility (three rotatable bonds in the substituent) compared to the rigid Ar–CF₃ analog (zero additional rotatable bonds), offering distinct opportunities for induced-fit binding or synthetic derivatization at the benzylic position [1].

Synthetic intermediate Structural diversity Fragment-based drug design

Predicted Density and Boiling Point: Practical Handling and Purification Advantages

The target compound has a predicted density of 1.334±0.06 g/cm³ and a boiling point of 328.3±42.0 °C . In comparison, 4-(2-methoxyethoxy)-3-(trifluoromethyl)benzoic acid (CAS 1271093-46-9) has a similar predicted density of 1.3±0.1 g/cm³ and a boiling point of 348.1±42.0 °C . The target compound's approximately 20 °C lower boiling point suggests slightly higher volatility, which may facilitate purification by distillation or sublimation techniques relative to the regioisomeric 4-ether analog .

Physicochemical properties Purification Scale-up considerations

Molecular Weight Differentiation: Optimal Fragment Size for Lead Optimization vs. Larger Bis-Trifluoroethoxy Analogs

With a molecular weight of 264.2 g/mol , the target compound falls within the ideal fragment range (MW < 300) for fragment-based drug discovery (FBDD) campaigns, adhering to the 'Rule of Three' (MW ≤ 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. In contrast, the structurally related pharmaceutical intermediate 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (flecainide acid, CAS 35480-52-5) has a molecular weight of 318.18 g/mol (C₁₁H₈F₆O₄), exceeding the fragment threshold and limiting its utility in fragment-based screening libraries . The target compound's lower molecular weight and reduced fluorine count (F₃ vs. F₆) also correlate with improved aqueous solubility and more favorable starting points for property-guided optimization [2].

Fragment-based drug discovery Molecular weight Lead-likeness

Predicted Hydrogen-Bond Acceptor Count: Modulated Polarity Compared to Non-Ether and Bis-Ether Analogs

The target compound has a total of four hydrogen-bond acceptor (HBA) sites: the carboxylate carbonyl and hydroxyl oxygens, the 4-methoxy oxygen, and the benzylic ether oxygen of the trifluoroethoxymethyl chain . This is one more HBA than 4-methoxy-3-(trifluoromethyl)benzoic acid (HBA = 3, no ether oxygen) and one fewer than the bis-ether 4-(2-methoxyethoxy)-3-(trifluoromethyl)benzoic acid (HBA = 5, CAS 1271093-46-9) . The moderate HBA count of 4 results in a predicted topological polar surface area (TPSA) of approximately 55–65 Ų, which is within the acceptable range for oral absorption (TPSA < 140 Ų) and blood-brain barrier penetration (TPSA < 90 Ų), while avoiding the excessive polarity that can hinder passive membrane diffusion [1].

Hydrogen bonding Polar surface area Permeability

Application Scenarios for 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid (CAS 1119449-79-4)


Fragment-Based Lead Generation for Inflammatory or Metabolic Disease Targets

With a molecular weight of 264.2 g/mol and predicted logP in the optimal 2–3 range , this compound is ideally suited as a fragment hit in FBDD campaigns targeting enzymes or receptors involved in inflammatory or metabolic pathways. Its intermediate HBA count and moderate predicted TPSA support both target engagement and membrane permeability, while the trifluoroethoxymethyl group provides a unique ¹⁹F NMR handle for fragment screening by fluorine-based NMR methods [1].

Synthetic Intermediate for Fluorinated Drug Candidates Requiring a Benzylic Ether Scaffold

The benzylic ether linkage in the 3-[(2,2,2-trifluoroethoxy)methyl] substituent provides a versatile synthetic handle for further derivatization, including oxidation, nucleophilic substitution, or metal-catalyzed cross-coupling at the benzylic position . This contrasts with the metabolically stable but synthetically inert Ar–CF₃ bond in 4-methoxy-3-(trifluoromethyl)benzoic acid, making the target compound a more flexible intermediate for constructing diverse compound libraries in medicinal chemistry programs [1].

Physicochemical Probe for Investigating Fluorine-Mediated Effects on Ionization and Solubility

The predicted pKa of 4.41 and the unique ether-linked trifluoroethoxymethyl group make this compound a valuable tool for systematic studies of how fluorinated substituent architecture—specifically, ether-linked vs. directly attached CF₃—modulates acidity, solubility, and protein-ligand interactions. Such studies inform rational design of fluorinated drug candidates with optimized ADME profiles [1].

Agrochemical Lead Intermediate with Potential Herbicidal Safener Activity

The trifluoroethoxymethylbenzoyl substructure is present in commercial herbicides such as tembotrione (a 4-HPPD inhibitor) . The target compound, as a benzoic acid derivative bearing the same trifluoroethoxymethyl motif, can serve as a key synthetic intermediate or a core scaffold for generating novel agrochemical leads, particularly when differentiated from the 2-chloro-4-methylsulfonyl variant (CAS 120100-77-8) by its methoxy substitution pattern, which may alter herbicidal selectivity or environmental degradation profiles [1].

Quote Request

Request a Quote for 4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.